rac-trans-Sertraline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

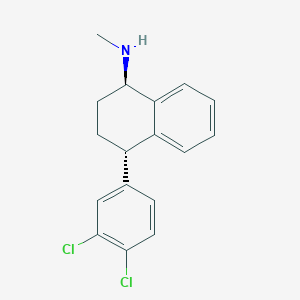

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904948 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-53-4, 107508-17-8 | |

| Record name | Sertraline, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTRALINE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Neuropharmacological Mechanism of Action of rac-trans-Sertraline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a detailed examination of the neuropharmacological mechanisms of rac-trans-sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The primary focus is on its high-affinity interaction with the serotonin transporter (SERT), alongside a discussion of its secondary interactions with the dopamine transporter (DAT) and the sigma-1 (σ1) receptor. The document elucidates the downstream signaling cascades, particularly the cAMP-PKA-CREB pathway and its influence on neurotrophic factors like BDNF, which are believed to underlie the therapeutic latency of the drug. Furthermore, this guide presents standardized, step-by-step protocols for key experimental techniques—radioligand binding assays, in vivo microdialysis, and electrophysiology—that are fundamental to characterizing the pharmacodynamic profile of sertraline. This comprehensive overview is intended for neuroscience researchers, pharmacologists, and professionals in drug development seeking a deeper understanding of sertraline's complex mechanism of action.

Introduction: Sertraline in the Clinical and Research Landscape

Sertraline hydrochloride, a phenylaminopropane derivative, is a selective serotonin reuptake inhibitor (SSRI) approved for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder. Its efficacy is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. However, the full spectrum of its therapeutic effects and the delayed onset of clinical efficacy suggest a more complex mechanism involving secondary pharmacological targets and downstream neuroadaptive changes. This guide delves into the molecular, cellular, and systemic actions of this compound in the brain.

Primary Mechanism of Action: High-Affinity Serotonin Transporter (SERT) Inhibition

The principal mechanism of action of sertraline is the allosteric inhibition of the presynaptic serotonin transporter (SERT). SERT, a member of the SLC6A4 gene family, is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.

Molecular Interaction with SERT

Sertraline binds with high affinity to a central, allosteric site on the SERT protein, distinct from the serotonin binding site itself. This binding event stabilizes the transporter in a conformation that is occluded and outward-facing, thereby preventing the translocation of serotonin across the neuronal membrane. This non-competitive inhibition is highly potent and selective.

Functional Consequences of SERT Inhibition

By blocking serotonin reuptake, sertraline acutely increases the concentration and dwell time of serotonin in the synaptic cleft. This enhanced availability of serotonin leads to increased activation of both presynaptic (e.g., 5-HT1A autoreceptors) and postsynaptic serotonin receptors. While the initial increase in synaptic serotonin is immediate, the therapeutic effects typically take several weeks to manifest. This delay is attributed to the subsequent downstream neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors, which ultimately leads to a sustained increase in serotonergic neurotransmission.

Secondary Pharmacological Targets and Off-Target Effects

While sertraline is highly selective for SERT, it exhibits activity at other neuroreceptors and transporters, which may contribute to its overall clinical profile and side effects.

Dopamine Transporter (DAT) Interactions

Among SSRIs, sertraline is unique in its relatively high affinity for the dopamine transporter (DAT). While its affinity for SERT is substantially greater, its inhibition of DAT may become clinically relevant at higher therapeutic doses. This weak dopaminergic activity is hypothesized to contribute to its efficacy in certain patient populations by enhancing dopaminergic neurotransmission.

Sigma-1 (σ1) Receptor Binding

Sertraline is also a potent ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum. The order of affinity for σ1 receptors among common SSRIs is fluvoxamine > sertraline > fluoxetine. The functional consequences of this interaction are still under investigation, but σ1 receptor modulation is known to influence a variety of downstream signaling pathways, including those involved in neuroplasticity and cellular stress responses.

Binding Affinity Profile

The following table summarizes the binding affinities (Ki, in nM) of sertraline for its primary and secondary targets. A lower Ki value indicates a higher binding affinity.

| Transporter/Receptor | Sertraline Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.3 | |

| Dopamine Transporter (DAT) | <50 | |

| Sigma-1 (σ1) Receptor | <100 | |

| Norepinephrine Transporter (NET) | Weak/Minimal |

Downstream Neuroadaptive Changes and Signaling Cascades

The therapeutic effects of sertraline are not solely due to acute increases in synaptic serotonin but also involve long-term, downstream neuroadaptive changes.

Acute vs. Chronic Effects on Serotonergic Neurotransmission

Acutely, sertraline increases synaptic serotonin, leading to the activation of 5-HT1A autoreceptors on presynaptic neurons. This activation initiates a negative feedback loop that temporarily reduces serotonin synthesis and release. However, with chronic administration, these autoreceptors become desensitized and downregulated. This process is thought to be a key step in allowing for a sustained elevation of serotonergic transmission in various brain regions.

Intracellular Signaling: The Role of CREB and BDNF

Chronic sertraline treatment has been shown to modulate intracellular signaling cascades crucial for neuroplasticity and cell survival. One of the most well-documented pathways involves the activation of the cAMP response element-binding protein (CREB). The sustained increase in serotonin activates postsynaptic receptors, leading to a cascade of intracellular events that culminates in the phosphorylation and activation of CREB.

Activated CREB then promotes the transcription of various genes, including brain-derived neurotrophic factor (BDNF). BDNF is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Increased BDNF levels in brain regions like the hippocampus and cortex are associated with the therapeutic effects of antidepressants. Studies have shown that sertraline administration can reverse deficits in BDNF levels and promote neurogenesis.

Key Experimental Methodologies for Elucidating the Mechanism of Action

The characterization of sertraline's pharmacodynamic profile relies on a suite of established experimental techniques.

Protocol: Radioligand Binding Assays for Receptor Affinity

Causality: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a drug for a specific receptor or transporter. This technique allows for the direct measurement of the interaction between a radiolabeled ligand and its target, providing quantitative data on the potency and selectivity of a test compound like sertraline.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rodent striatum for DAT, cortex for SERT) or cultured cells expressing the target of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the unlabeled competitor drug (sertraline).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor drug. Use non-linear regression analysis to determine the IC50 value (the concentration of sertraline that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: In Vivo Microdialysis for Neurotransmitter Level Monitoring

Causality: In vivo microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter concentrations in specific brain regions of freely moving animals. This method provides direct evidence of a drug's effect on neurotransmission in a physiological context.

Step-by-Step Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized rodent. Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after systemic administration of sertraline.

-

Neurochemical Analysis: Analyze the concentration of serotonin and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels to determine the magnitude and time course of sertraline's effect on extracellular serotonin.

Protocol: Electrophysiological Recording for Neuronal Activity

Causality: In vivo electrophysiology allows for the direct measurement of the firing activity of individual neurons or populations of neurons. This technique is crucial for understanding how sertraline-induced changes in serotonin levels translate into altered neuronal communication and circuit function. Acutely, SSRIs like sertraline typically decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus due to the activation of 5-HT1A autoreceptors.

Step-by-Step Methodology:

-

Electrode Implantation: Anesthetize a rodent and lower a microelectrode or electrode array into the target brain region, such as the dorsal raphe nucleus (for serotonergic neurons) or hippocampus.

-

Signal Acquisition: Identify and isolate the action potentials (spikes) from individual neurons. Record the baseline firing rate of these neurons.

-

Drug Administration: Administer sertraline systemically (e.g., via intraperitoneal injection).

-

Continuous Recording: Continue to record the firing activity of the same neurons for an extended period after drug administration.

-

Data Analysis: Analyze the changes in neuronal firing rate (spikes/second), firing pattern (e.g., bursting), and other electrophysiological parameters. Compare the post-drug activity to the baseline to determine the effect of sertraline on neuronal excitability. This can be done for both acute and chronic treatment regimens to understand the time-dependent neuroadaptations.

Conclusion and Future Directions

The mechanism of action of sertraline is multifaceted. While its primary action is the potent and selective inhibition of SERT, its interactions with DAT and σ1 receptors, coupled with the profound downstream effects on intracellular signaling cascades like the CREB and BDNF pathways, contribute to its overall therapeutic profile. The delayed onset of clinical efficacy underscores the importance of these long-term neuroadaptive changes. Future research should continue to explore the functional significance of sertraline's secondary targets and further delineate the complex interplay between monoaminergic systems and neuroplasticity in the treatment of psychiatric disorders.

References

-

The Pharmacology of Sigma-1 Receptors - PMC. (n.d.). PubMed Central. [Link]

-

The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model. (n.d.). National Institutes of Health. [Link]

-

Table 1 Affinity of antidepressants for sigma-1 receptor chaperone. (n.d.). ResearchGate. [Link]

-

Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. (n.d.). [Link]

-

Serotonin–dopamine reuptake inhibitor. (n.d.). Wikipedia. [Link]

-

Sertraline. (n.d.). Wikipedia. [Link]

-

What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? (2025). Dr.Oracle. [Link]

-

Sigma-1 Receptors and Selective Serotonin Reuptake Inhibitors: Clinical Implications of their Relationship. (2025). ResearchGate. [Link]

-

Is Sertraline a dopamine reuptake inhibitor? (2020). Quora. [Link]

-

A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). [Link]

-

Sertraline Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

-

Activation of signaling pathways downstream of the brain-derived neurotrophic factor receptor, TrkB, in the rat brain by vagal nerve stimulation and antidepressant drugs. (2011). International Journal of Neuropsychopharmacology. [Link]

-

In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. (n.d.). National Institutes of Health. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. [Link]

-

PharmGKB summary: sertraline pathway, pharmacokinetics. (n.d.). PubMed Central. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Sertraline normalizes BDNF protein levels and serotonin (5-HT) levels,... (n.d.). ResearchGate. [Link]

-

The Effects of Antidepressants on Neurotransmission: Translational Insights from In Vivo Electrophysiological Studies. (n.d.). ResearchGate. [Link]

-

In vivo electrophysiological recordings of the effects of antidepressant drugs. (2019). PubMed Central. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (n.d.). PubMed Central. [Link]

- In vivo electrophysiological recordings of the effects of antidepressant drugs. (2019).

The Atypical Pharmacological Profile of rac-trans-Sertraline: A Technical Guide for Researchers

Foreword: Beyond the SSRI Classification

Sertraline, a widely recognized therapeutic agent, is almost exclusively discussed in the context of its cis-(1S,4S)-enantiomer, a potent and selective serotonin reuptake inhibitor (SSRI). However, the pharmacological landscape of its diastereomeric counterparts, the trans-isomers, presents a starkly different and more complex profile. This technical guide delineates the pharmacological characteristics of racemic-trans-sertraline, a compound that deviates significantly from the established SSRI classification. For researchers in drug development and neuroscience, understanding the nuanced activities of these stereoisomers is paramount for elucidating structure-activity relationships and exploring novel therapeutic avenues. This document provides an in-depth examination of the pharmacodynamics and pharmacokinetics of rac-trans-sertraline, offering a foundational resource for its scientific investigation.

Stereochemistry and its Profound Impact on Pharmacodynamics

Sertraline possesses two chiral centers, giving rise to four stereoisomers: the cis-(1S,4S) and cis-(1R,4R) enantiomers, and the trans-(1R,4S) and trans-(1S,4R) enantiomers. While the cis-(1S,4S) isomer is the active component of the commercial antidepressant, the trans-diastereomers exhibit a distinct and non-selective mechanism of action.

The racemic mixture of the trans-isomers, this compound, functions as a triple reuptake inhibitor, blocking the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). This broader activity profile is a composite of the individual actions of its constituent enantiomers:

-

(+)-(1R,4S)-trans-Sertraline: This enantiomer is a non-selective inhibitor of serotonin, dopamine, and norepinephrine reuptake.

-

(-)-(1S,4R)-trans-Sertraline: This enantiomer displays greater selectivity for the norepinephrine transporter.

This triple reuptake inhibition profile distinguishes this compound from its cis-diastereomer and places it in a different pharmacological class with potential applications in conditions where modulation of all three monoamine neurotransmitters is desirable.

Receptor Binding Profile: A Quantitative Perspective

The affinity of this compound and its individual enantiomers for the monoamine transporters is a critical determinant of its pharmacological effect. While extensive quantitative data for the trans-isomers are not as widely published as for the cis-isomer, the available information underscores its multi-target engagement.

| Compound | Target | Binding Affinity (Ki, nM) - Estimated |

| This compound | SERT | Moderate |

| DAT | Moderate to High | |

| NET | Moderate to High | |

| (+)-(1R,4S)-trans-Sertraline | SERT | Moderate |

| DAT | Moderate | |

| NET | Moderate | |

| (-)-(1S,4R)-trans-Sertraline | SERT | Low |

| DAT | Low | |

| NET | High | |

| cis-(1S,4S)-Sertraline (for comparison) | SERT | 0.15 - 3.3[1] |

| DAT | 22 - 315[1] | |

| NET | 420 - 925[1] |

The logical relationship between the stereoisomers and their primary targets can be visualized as follows:

Figure 1: Stereoisomer-Target Selectivity of Sertraline.

Pharmacokinetic Profile of this compound: An Area for Further Investigation

The pharmacokinetic properties of the clinically utilized cis-(1S,4S)-sertraline have been extensively studied. It undergoes slow absorption, with peak plasma concentrations reached between 4 and 10 hours.[2] It is highly protein-bound (approximately 98%) and is primarily metabolized in the liver by a variety of cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2C9, CYP3A4, and CYP2D6.[2] The major metabolite is desmethylsertraline, which is significantly less potent as a serotonin reuptake inhibitor.[1] The elimination half-life of cis-sertraline is approximately 24 to 32 hours.[2]

Crucially, there is a significant lack of publicly available data on the specific pharmacokinetic parameters of this compound and its individual enantiomers. It is reasonable to hypothesize that the different stereochemistry of the trans-isomers could lead to variations in their absorption, distribution, metabolism, and excretion (ADME) profiles compared to the cis-isomer. For instance, the affinity for and metabolism by CYP enzymes may differ, potentially leading to a different half-life and metabolite profile. Further research is imperative to characterize the pharmacokinetics of this compound to enable a comprehensive understanding of its in vivo behavior.

Key Pharmacokinetic Parameters of cis-Sertraline (for reference)

| Parameter | Value |

| Bioavailability | ~44% (Tablet)[1] |

| Time to Peak Plasma Concentration (Tmax) | 4 - 10 hours[2] |

| Plasma Protein Binding | ~98%[1][2] |

| Metabolism | Hepatic; primarily N-demethylation by multiple CYP enzymes[1][2] |

| Major Metabolite | Desmethylsertraline (less active)[1] |

| Elimination Half-life | 24 - 32 hours[2][3] |

| Excretion | Urine and feces[1] |

Methodologies for Characterizing this compound

A thorough investigation of the pharmacological profile of this compound necessitates the use of validated and robust experimental protocols. The following section outlines key methodologies for the in vitro and in vivo characterization of this compound.

In Vitro Characterization: Monoamine Transporter Inhibition Assays

The primary mechanism of action of this compound is the inhibition of monoamine transporters. Radioligand binding assays are the gold standard for determining the affinity of a compound for these transporters.

Experimental Protocol: Radioligand Binding Assay for SERT, DAT, and NET

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes with a known concentration of a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET).

-

Add increasing concentrations of the test compound (this compound or its isolated enantiomers).

-

Incubate the plates to allow for competitive binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the test compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for Radioligand Binding Assay.

In Vivo Pharmacokinetic Studies

To determine the pharmacokinetic profile of this compound, in vivo studies in animal models are essential.

Experimental Protocol: Pharmacokinetic Study in Rodents

-

Compound Administration:

-

Administer a single dose of this compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points following administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

-

Plasma Analysis:

-

Separate the plasma from the blood samples.

-

Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the trans-sertraline enantiomers and any potential metabolites in the plasma.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration-time data for each enantiomer.

-

Use pharmacokinetic modeling software to calculate key parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

-

Sources

A Comprehensive Technical Guide on the Discovery and Synthesis of rac-trans-Sertraline

Abstract: Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers. The therapeutically active agent is the (1S,4S)-isomer.[2] This technical guide provides an in-depth exploration of the discovery of sertraline by scientists at Pfizer and details the foundational synthetic strategies developed to produce the key racemic trans-diastereomer (rac-trans-sertraline), a critical precursor to the final active pharmaceutical ingredient. The narrative focuses on the chemical rationale behind key transformations, particularly the diastereoselective synthesis of the trans-isomer, and outlines the analytical methods for its characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Part 1: The Genesis of a Blockbuster: Discovery and Early Synthetic Strategy

The journey to sertraline began at Pfizer in the 1970s, spearheaded by the work of chemists Willard Welch and Kenneth Koe.[3] Their research initially focused on tametraline, a norepinephrine and dopamine reuptake inhibitor. In an effort to create more selective compounds, they synthesized a series of novel cis- and trans-1-amino-4-aryltetralins.[4][5]

Through rigorous screening, they discovered that while both cis and trans isomers were potent monoamine reuptake inhibitors, they possessed distinct pharmacological profiles. The trans-isomers inhibited the reuptake of both dopamine and norepinephrine, whereas the cis-isomers were surprisingly potent and selective inhibitors of serotonin reuptake.[4] This critical discovery shifted the research focus. The most promising compound from the cis series was (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, which was ultimately named sertraline.[5]

The primary synthetic challenge was to control the stereochemistry at the C1 and C4 positions of the tetralin ring system. The initial and most direct approach, as detailed in the seminal U.S. Patent 4,536,518, involves the synthesis of a racemic mixture of cis and trans isomers, followed by separation.[6][7] The key step in establishing the relative stereochemistry is the reduction of an imine intermediate.

Part 2: The Core Synthesis: Pathway to this compound

The classical synthesis of racemic sertraline hinges on a two-step sequence starting from the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, often referred to as "sertralone".[8] This sequence involves the formation of a Schiff base (imine), followed by its reduction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound traces the molecule back to its key starting materials. The amine can be disconnected via a reductive amination pathway from the corresponding tetralone and methylamine.

Caption: Retrosynthetic pathway for this compound.

Step 1: Synthesis of the Imine Intermediate

The first crucial transformation is the condensation of the tetralone intermediate with monomethylamine to form the corresponding N-methyl imine (a Schiff base).[9] This reaction is an equilibrium process where water is eliminated.

Experimental Protocol: Imine Formation

-

Reaction Setup: To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent (e.g., toluene or THF), add an excess of methylamine (typically as a solution in THF or ethanol).

-

Catalysis/Dehydration: To drive the equilibrium toward the imine product, a dehydrating agent or catalyst is essential. The original patent employed titanium tetrachloride (TiCl₄), a strong Lewis acid that also facilitates water removal.[9] Alternative, less corrosive methods use molecular sieves to physically adsorb the water formed during the reaction.[9]

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the catalyst or sieves. The solvent is then removed under reduced pressure to yield the crude N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, which is often used in the next step without further purification.[10]

Causality Behind Experimental Choices:

-

Excess Methylamine: Using an excess of the amine reagent helps to shift the reaction equilibrium towards the product side, maximizing the conversion of the tetralone.

-

Dehydration: The removal of water is critical. Without it, the reverse reaction (hydrolysis of the imine back to the ketone and amine) would significantly limit the yield. TiCl₄ is highly effective but poses handling and waste disposal challenges. Molecular sieves offer a safer and more environmentally benign alternative for industrial applications.[8]

Step 2: Diastereoselective Reduction to this compound

The reduction of the imine is the stereochemistry-determining step. The choice of reducing agent profoundly influences the resulting ratio of cis to trans diastereomers. While the therapeutically active drug is the cis-isomer, the trans-isomer is also formed and is a key component of the racemic mixture that must be characterized and separated.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: The crude imine intermediate is dissolved in a suitable solvent, such as methanol or ethyl acetate. A hydrogenation catalyst, typically Palladium on Carbon (Pd/C), is added to the solution.[10]

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (pressures can range from atmospheric to several bars) with vigorous stirring.[11][12]

-

Reaction Conditions: The reduction is generally carried out at room temperature for several hours until hydrogen uptake ceases.[10]

-

Workup: The catalyst is carefully removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, a mixture of rac-cis- and this compound.

The Origin of trans Stereoselectivity:

While many industrial processes are optimized to maximize the cis product, certain conditions can favor the trans isomer. The stereochemical outcome of catalytic hydrogenation is determined by the way the imine molecule adsorbs onto the surface of the catalyst.

-

The bulky 4-(3,4-dichlorophenyl) group at the C4 position creates significant steric hindrance.

-

For the molecule to adsorb onto the flat catalyst surface, it will preferentially orient itself so that this large group points away from the surface.

-

Hydrogen is then delivered from the catalyst face to the less hindered face of the imine double bond. This pathway leads predominantly to the formation of the trans product, where the newly formed C-H bond and the C-N bond are on opposite sides relative to the dichlorophenyl group.

In contrast, reduction with hydride reagents like sodium borohydride (NaBH₄) occurs in solution and is less subject to steric directing effects from a catalyst surface, often resulting in a product mixture with a higher proportion of the cis isomer, approaching a 1:1 ratio.[10]

Caption: Stereoselective formation of trans-sertraline via hydrogenation.

Part 3: Analytical Characterization

Confirming the structure and, critically, the stereochemistry of the product is paramount. A combination of chromatographic and spectroscopic techniques is employed.

Distinguishing cis and trans Isomers

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers.[13] The protons at the C1 and C4 positions have distinct chemical shifts and coupling constants depending on their relative orientation.[14]

-

Chemical Shift: The spatial arrangement of the molecule places specific protons in different electronic environments. For instance, the C1 proton in the cis isomer is in a different proximity to the dichlorophenyl ring compared to the C1 proton in the trans isomer, leading to different chemical shift values (ppm).[14]

-

Coupling Constants (J-values): The coupling constant between the C1 proton and the adjacent C2 protons is dependent on the dihedral angle between them. According to the Karplus relationship, this angle is different for the cis and trans isomers, resulting in measurably different J-values (in Hz).[13]

Table 1: Representative Reaction Parameters and Outcomes

| Parameter | Imine Formation | Reductive Amination (Hydrogenation) |

| Key Reagents | Sertralone, Methylamine | Sertraline-Imine, H₂ |

| Catalyst/Promoter | TiCl₄ or Molecular Sieves | 10% Palladium on Carbon (Pd/C) |

| Solvent | Toluene | Methanol / Ethyl Acetate |

| Temperature | Room Temperature | Room Temperature |

| Pressure | Atmospheric | 1 - 5 bar |

| Typical Outcome | High conversion to imine | Mixture of rac-cis and rac-trans amines |

From Racemate to Enantiopure Drug

While this guide focuses on the synthesis of the racemic trans (and cis) mixture, it is crucial to note that the final step in producing the active drug is the resolution of the racemic cis-amine. This is industrially achieved by forming diastereomeric salts with a chiral acid, such as D-(−)-mandelic acid. The (1S,4S)-sertraline mandelate salt has different solubility properties from the (1R,4R)-sertraline mandelate salt, allowing them to be separated by crystallization.[15]

Conclusion

The discovery of sertraline was a landmark achievement in medicinal chemistry, born from a systematic investigation of structure-activity relationships that unveiled the distinct pharmacological profiles of cis and trans isomers. The synthesis of this compound, while not the direct route to the final drug, is an integral part of the foundational chemistry that enabled its development. The key to its formation lies in the diastereoselective reduction of the tetralone-derived imine, a classic example of steric control in heterogeneous catalysis. Understanding this fundamental synthesis provides critical insight into the broader challenges and strategies employed in the development of complex chiral pharmaceuticals.

References

-

Organic Letters. Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. ACS Publications. Available from: [Link]

- Google Patents. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone.

- Google Patents. WO2006129324A2 - A highly stereoselective synthesis of sertraline.

-

Welch, W. M. (1995). Discovery and preclinical development of the serotonin reuptake inhibitor sertraline. Semantic Scholar. Available from: [Link]

-

American Chemical Society. Improved Industrial Synthesis of Antidepressant Sertraline. Available from: [Link]

- Google Patents. WO2004092110A2 - Hydrogenation of imine intermediates of sertraline with catalysts.

-

Quick Company. A Highly Stereoselective Synthesis Of Sertraline. Available from: [Link]

-

Bondre, N., et al. Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences. Available from: [Link]

- Google Patents. US5248699A - Sertraline polymorph.

-

Wikipedia. Sertraline. Available from: [Link]

-

Welch, W. M., et al. (1984). Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins. Journal of Medicinal Chemistry, 27(11), 1508-1515. Available from: [Link]

- Google Patents. US5463126A - Process for preparing sertraline.

-

Wikipedia. Kenneth Koe. Available from: [Link]

-

TutorChase. How does NMR differentiate between cis and trans isomers?. Available from: [Link]

-

Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. (2014). Available from: [Link]

Sources

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kenneth Koe - Wikipedia [en.wikipedia.org]

- 4. Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins | CoLab [colab.ws]

- 5. Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5248699A - Sertraline polymorph - Google Patents [patents.google.com]

- 7. US5463126A - Process for preparing sertraline - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]

- 10. WO2004092110A2 - Hydrogenation of imine intermediates of sertraline with catalysts - Google Patents [patents.google.com]

- 11. WO2006129324A2 - A highly stereoselective synthesis of sertraline - Google Patents [patents.google.com]

- 12. A Highly Stereoselective Synthesis Of Sertraline [quickcompany.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tutorchase.com [tutorchase.com]

- 15. pubs.acs.org [pubs.acs.org]

The Stereochemical Nuances of a Dual-Action Inhibitor: A Technical Guide to rac-trans-Sertraline's Engagement with Serotonin and Dopamine Transporters

Abstract

Sertraline, widely recognized for its clinical efficacy as a selective serotonin reuptake inhibitor (SSRI), possesses a complex stereochemical profile that belies a more nuanced mechanism of action. This technical guide delves into the pharmacological contributions of the individual trans-stereoisomers that constitute rac-trans-sertraline. We will dissect the differential binding affinities and functional potencies of the (+)-(1S,4S) and (-)-(1R,4R) enantiomers at both the serotonin transporter (SERT) and the dopamine transporter (DAT). By presenting detailed experimental protocols for the characterization of these interactions, this guide serves as a comprehensive resource for researchers in pharmacology and drug development, illuminating the compound's dual inhibitory potential and the critical role of stereochemistry in defining its neuropharmacological footprint.

Introduction: Beyond a Simple SSRI

Sertraline is a tetralin derivative characterized by two chiral centers, giving rise to four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S)[1]. The clinically utilized antidepressant, Zoloft®, is the pure (+)-cis-(1S,4S) enantiomer[1]. Its therapeutic effect is primarily attributed to potent and selective inhibition of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.

However, a comprehensive understanding of sertraline's pharmacology, particularly for research and development purposes, necessitates an examination of the racemic mixture of its trans isomers. This compound is an equimolar mixture of the (1S,4R) and (1R,4S) enantiomers. Seminal work in the field has revealed that while the cis isomers exhibit high selectivity for SERT, the trans isomers possess a broader spectrum of activity, notably including potent inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[2]. This guide focuses on the rac-trans configuration's dual action on serotonin and dopamine reuptake, a property that positions it as a valuable tool for investigating the interplay between these two critical neurotransmitter systems.

The Decisive Role of Stereochemistry

The spatial arrangement of the methylamino and dichlorophenyl groups relative to the tetralin ring system is the determining factor in the pharmacological profile of sertraline's isomers.

-

cis-Isomers (1S,4S and 1R,4R): The (+)-(1S,4S) isomer is a potent and highly selective SERT inhibitor. The (-)-(1R,4R) isomer is also active at SERT, although it is less potent than its enantiomeric counterpart.

-

trans-Isomers (1S,4R and 1R,4S): This pair of enantiomers displays a marked shift in activity. They are potent inhibitors of dopamine and norepinephrine uptake, in addition to retaining serotonin uptake inhibition[2][3]. This dual-action profile is the central focus of this guide.

This stereospecificity underscores a fundamental principle in pharmacology: subtle changes in three-dimensional structure can dramatically alter a molecule's interaction with its biological targets.

Molecular Pharmacology: A Tale of Two Transporters

The interaction of this compound with SERT and DAT is a composite of the individual actions of its constituent enantiomers. The overall effect is a broad-spectrum inhibition of monoamine reuptake.

Engagement with the Serotonin Transporter (SERT)

Both trans isomers of sertraline inhibit serotonin reuptake. The (+)-(1S,4S) cis-isomer, for reference, is the most potent SERT inhibitor among all four stereoisomers. The trans isomers, while also active, contribute to the overall serotonergic component of the racemate's profile.

High-Affinity Binding to the Dopamine Transporter (DAT)

The defining characteristic of the trans isomers is their potent inhibition of dopamine reuptake[2]. This activity is significantly higher than that observed for the clinically used cis-(1S,4S) isomer, which has only weak effects on dopamine neuronal reuptake. This makes this compound a valuable research compound for studying the effects of combined serotonin-dopamine reuptake inhibition. In vivo microdialysis studies in rats have shown that sertraline administration can increase extracellular dopamine concentrations in the nucleus accumbens and striatum, supporting the in vitro findings of DAT engagement[4].

Quantitative Pharmacological Profile

To provide a clear comparative overview, the following table summarizes the in vitro potencies of the relevant sertraline isomers for the inhibition of serotonin, dopamine, and norepinephrine uptake. The data is derived from synaptosomal uptake assays, which measure the functional inhibition of the transporters.

| Compound Isomer | 5-HT Uptake IC₅₀ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) |

| (+)-cis-(1S,4S) | 3.4 | 440 | 42 |

| (-)-cis-(1R,4R) | 49 | >1000 | 220 |

| (-)-trans-(1R,4S) | 14 | 15 | 15 |

| (+)-trans-(1S,4R) | 700 | 1600 | 1100 |

Data adapted from Welch, W. M., et al. (1984). J Med Chem, 27(11), 1508-15.[2][3]

Analysis: The data clearly illustrates the stereochemical divergence. The clinically relevant (+)-cis-(1S,4S) isomer is highly potent and selective for SERT over DAT (a selectivity ratio of ~129). In stark contrast, the (-)-trans-(1R,4S) isomer is a potent, non-selective inhibitor of all three monoamine transporters, with IC₅₀ values for DA and NE uptake that are comparable to its 5-HT uptake inhibition. This makes the rac-trans mixture a powerful tool for investigating non-selective monoamine reuptake inhibition.

Experimental Protocols for Characterization

To ensure scientific integrity and reproducibility, detailed methodologies for characterizing the binding and functional inhibition of compounds like this compound are provided below. These protocols represent self-validating systems through the inclusion of appropriate controls.

Protocol 1: Radioligand Binding Assay for SERT and DAT Affinity (Kᵢ Determination)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.

Causality: The choice of radioligand is critical. For SERT, [³H]citalopram is a highly selective ligand. For DAT, [³H]WIN 35,428 is a standard choice. The assay quantifies the concentration of the test compound required to displace 50% of the radioligand (IC₅₀), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, accounting for the radioligand's concentration and affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT, whole brain minus striatum for SERT) in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes containing the transporters.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Incubation:

-

In a 96-well plate, combine the prepared membranes (typically 50-150 µg protein), a fixed concentration of the radioligand (e.g., ~1 nM [³H]citalopram for SERT or ~2 nM [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., this compound from 10⁻¹¹ to 10⁻⁵ M).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM GBR 12909 for DAT) to saturate all specific binding sites.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay to determine Ki.

Protocol 2: Synaptosomal Uptake Assay for Functional Inhibition (IC₅₀ Determination)

This assay measures the functional ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Causality: This method provides a more physiologically relevant measure of a drug's potency by assessing its impact on the transporter's actual function. Synaptosomes are resealed nerve terminals that maintain the necessary ion gradients to power neurotransmitter uptake. The inhibition of [³H]serotonin or [³H]dopamine uptake directly reflects the compound's functional antagonism at SERT or DAT, respectively.

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., striatum for DAT, cortex for SERT) in ice-cold 0.32 M sucrose solution.

-

Perform a series of centrifugations as described in the membrane preparation protocol (5.1, step 1) to obtain a crude synaptosomal pellet (P2 pellet).

-

Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) containing pargyline (to inhibit monoamine oxidase) and ascorbic acid (as an antioxidant).

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal preparation for 5-10 minutes at 37°C with varying concentrations of the test compound (e.g., this compound) or vehicle.

-

To block uptake by other transporters, selective inhibitors can be added (e.g., desipramine to block NET when measuring DAT activity).

-

Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., 10-20 nM [³H]serotonin or [³H]dopamine).

-

Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes) at 37°C.

-

Control for non-specific uptake: Run a parallel set of tubes at 0-4°C, as active transport is temperature-dependent.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radioactivity.

-

Measure the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake at each drug concentration by subtracting the counts from the 0-4°C control.

-

Express the data as a percentage of the uptake in the vehicle-treated control.

-

Plot the percentage of inhibition versus the log concentration of the test compound.

-

Use non-linear regression to fit the data and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

-

Caption: Workflow for Synaptosomal Uptake Assay to determine IC50.

Visualizing the Mechanism of Action

The following diagram illustrates the dual inhibitory action of the trans-sertraline isomers at a synapse.

Caption: Dual inhibition of SERT and DAT by trans-sertraline isomers.

Conclusion for the Research Professional

This compound is far more than a mere stereoisomeric curiosity. Its pharmacological profile, characterized by potent inhibition of both serotonin and dopamine transporters, distinguishes it significantly from its clinically applied cis-(1S,4S) counterpart. The key to this dual activity lies in the trans configuration, particularly the (-)-(1R,4S) enantiomer, which exhibits potent, non-selective inhibition of monoamine reuptake.

For drug development professionals and neuropharmacology researchers, this compound serves as a critical tool. It allows for the in vitro and in vivo exploration of the simultaneous modulation of serotonergic and dopaminergic systems. Understanding the distinct contributions of each stereoisomer not only provides a deeper appreciation for the structure-activity relationship of this important chemical scaffold but also offers a template for the rational design of future therapeutics targeting multiple neurotransmitter systems with precision. The methodologies outlined herein provide a robust framework for the continued investigation of these and other multi-target neurological agents.

References

-

Welch, W. M., Kraska, A. R., Sarges, R., & Koe, B. K. (1984). Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins. Journal of Medicinal Chemistry, 27(11), 1508–1515. [Link]

-

LookChem. (n.d.). Nontricyclic Antidepressant Agents Derived from cis- and trans-1-Amino-4-aryltetralins. Retrieved from [Link]

- Google Patents. (n.d.). Antidepressant derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine and pharmaceutical compositions thereof.

-

Vashistha, A., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Asian Biomedicine, 16(2), 55-69. [Link]

-

Kitaichi, Y., et al. (2010). Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats. European Journal of Pharmacology, 647(1-3), 90-96. [Link]

-

Whiting, P. J., et al. (2019). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 29(4), 87-97. [Link]

Sources

The Neurochemical Landscape of rac-trans-Sertraline: A Technical Guide for Researchers

This guide provides an in-depth exploration of the neurochemical effects of rac-trans-sertraline administration, designed for researchers, scientists, and drug development professionals. Moving beyond a surface-level overview, this document delves into the nuanced mechanisms of action, downstream signaling cascades, and long-term neuroadaptive changes elicited by this widely prescribed selective serotonin reuptake inhibitor (SSRI).

Introduction: Beyond Serotonin Reuptake Inhibition

Sertraline, marketed under various trade names including Zoloft, is a cornerstone in the pharmacological treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Its primary therapeutic efficacy is attributed to its high affinity and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft. However, a comprehensive understanding of sertraline's neurochemical profile reveals a more complex and multifaceted interaction with the central nervous system. This guide will elucidate not only its canonical role as an SSRI but also its engagement with other neurotransmitter systems and intracellular signaling pathways, providing a holistic view for the discerning researcher.

I. Primary Pharmacodynamics: High-Affinity SERT Blockade

The principal mechanism of action of sertraline is the potent and selective inhibition of the serotonin transporter (SERT). This action reduces the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby prolonging the neurotransmitter's availability to bind with postsynaptic receptors.

Receptor Binding Profile of Sertraline

The following table summarizes the binding affinity (Ki, nM) of sertraline for various neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.

| Transporter/Receptor | Binding Affinity (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | |

| Dopamine Transporter (DAT) | 25 | |

| Norepinephrine Transporter (NET) | 420 |

This table clearly illustrates sertraline's high selectivity for SERT over other monoamine transporters.

II. Secondary Neurochemical Effects: Modulating Dopaminergic and Noradrenergic Pathways

While classified as an SSRI, sertraline exhibits a broader neurochemical influence than its primary designation suggests, notably affecting dopamine and norepinephrine systems, albeit to a lesser extent than serotonin.

A. Dopaminergic System Modulation

Sertraline is unique among SSRIs for its relatively high affinity for the dopamine transporter (DAT), leading to a weak inhibition of dopamine reuptake. This action is particularly relevant at higher clinical doses. Studies have shown that sertraline administration can increase extracellular dopamine levels in brain regions such as the nucleus accumbens and striatum. This dopaminergic action may contribute to its therapeutic profile in treating depression, a condition where dopamine dysregulation is implicated. However, it is important to note that the clinical significance of DAT inhibition by sertraline at typical therapeutic doses remains a subject of debate.

B. Noradrenergic System Interactions

Chronic administration of sertraline has been found to down-regulate brain norepinephrine receptors. This neuroadaptive change is a common feature of many effective antidepressant treatments and may contribute to their long-term therapeutic effects.

III. The Enigmatic Role of the Sigma-1 Receptor

Beyond its effects on monoamine transporters, sertraline also interacts with the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Sertraline acts as an inverse agonist at the sigma-1 receptor. This interaction is implicated in the modulation of hippocampal plasticity and cellular stress responses.

Sertraline's Sigma-1 Receptor-Mediated Signaling Pathway

Caption: Sertraline's interaction with the Sigma-1 receptor.

This inverse agonism at the sigma-1 receptor by sertraline can lead to a partial inhibition of NMDA receptor function and modulate endoplasmic reticulum stress and neurosteroid synthesis, ultimately impacting hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.

IV. Long-Term Neuroadaptive Changes with Chronic Administration

The therapeutic effects of sertraline typically emerge after several weeks of continuous treatment, a delay that is attributed to significant neuroadaptive changes within the brain.

A. Serotonin Receptor Desensitization

Chronic sertraline administration leads to the desensitization of certain serotonin receptors. Initially, the increased synaptic serotonin activates 5-HT1A autoreceptors on presynaptic neurons, which reduces serotonin synthesis and release as a negative feedback mechanism. With sustained treatment, these 5-HT1A autoreceptors become desensitized, leading to a restoration of serotonergic neuron firing and enhanced serotonin release into the synapse. Furthermore, chronic sertraline treatment can induce desensitization of postsynaptic 5-HT2 receptors, a change that may be linked to its therapeutic effects.

B. Effects on Neurotrophic Factors and Neurogenesis

Sertraline administration has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in various brain regions, including the hippocampus. BDNF is a key molecule involved in neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF is thought to be a crucial mechanism underlying the therapeutic actions of many antidepressants. Increased BDNF levels are associated with enhanced neurogenesis, the birth of new neurons, in the adult hippocampus. This process may contribute to the reversal of stress-induced structural changes in the brain observed in depression.

V. Experimental Methodologies: A Practical Guide

A thorough investigation of sertraline's neurochemical effects necessitates the use of sophisticated and well-validated experimental techniques. This section provides an overview of key methodologies and their practical application.

A. In Vivo Microdialysis for Neurotransmitter Quantification

In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments.

Protocol: In Vivo Microdialysis in Rodent Models

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Surgical Preparation: Under anesthesia, a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., striatum, prefrontal cortex, hippocampus). Animals are allowed to recover for a minimum of 48 hours post-surgery.

-

Microdialysis Probe: A concentric microdialysis probe with a specific molecular weight cutoff membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after systemic administration of sertraline.

-

Neurochemical Analysis: The concentrations of serotonin, dopamine, norepinephrine, and their metabolites in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

B. Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of sertraline and its metabolites for various transporters and receptors. These assays typically utilize radiolabeled ligands that compete with the drug of interest for binding to the target protein in brain tissue homogenates.

Protocol: SERT Radioligand Binding Assay

-

Tissue Preparation: Brain tissue (e.g., cortex, striatum) is homogenized in a suitable buffer (e.g., Tris-HCl).

-

Radioligand: A radiolabeled ligand with high affinity for SERT, such as [³H]-citalopram or [³H]-paroxetine, is used.

-

Incubation: Tissue homogenates are incubated with the radioligand and varying concentrations of sertraline.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibition constant (Ki) of sertraline for SERT, which is a measure of its binding affinity.

C. Electrophysiological Recordings

In vivo electrophysiology allows for the direct measurement of the firing activity of individual neurons in response to sertraline administration. This technique provides real-time insights into the functional consequences of sertraline's neurochemical effects at the cellular level.

Protocol: Single-Unit Recordings of Dorsal Raphe Neurons

-

Animal Preparation: Anesthetized or awake, head-fixed rodents are used. A craniotomy is performed over the dorsal raphe nucleus.

-

Recording Electrode: A microelectrode is slowly lowered into the dorsal raphe to isolate the spontaneous activity of single serotonergic neurons.

-

Neuron Identification: Serotonergic neurons are identified based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Drug Administration: A baseline firing rate is recorded before the systemic administration of sertraline.

-

Data Acquisition and Analysis: The firing rate and pattern of the neuron are recorded continuously after drug administration to assess the acute and chronic effects of sertraline on neuronal activity.

VI. The Role of the Major Metabolite: Desmethylsertraline

Sertraline is extensively metabolized in the liver to its primary active metabolite, desmethylsertraline. While desmethylsertraline is substantially less potent as a serotonin reuptake inhibitor compared to the parent compound, it has a much longer elimination half-life (62-104 hours versus 26 hours for sertraline). Desmethylsertraline also exhibits a more balanced profile as a monoamine reuptake inhibitor. Although its contribution to the overall therapeutic effect of sertraline is generally considered to be minor, its prolonged presence in the brain may have some clinical implications.

Conclusion

The neurochemical effects of this compound administration are far more intricate than a simple blockade of the serotonin transporter. Its interactions with the dopaminergic and noradrenergic systems, coupled with its engagement of the sigma-1 receptor, underscore a complex pharmacological profile. The long-term neuroadaptive changes, including receptor desensitization and the promotion of neurotrophic factors and neurogenesis, are central to its therapeutic efficacy. A thorough understanding of these multifaceted mechanisms, facilitated by the rigorous application of the experimental methodologies outlined in this guide, is paramount for the continued development of novel and improved therapeutic strategies for psychiatric disorders.

References

- García-García, A. L., et al. (2007). Serotonin-1A receptor function in the dorsal raphe nucleus following chronic administration of the selective serotonin reuptake inhibitor sertraline. Neuropharmacology, 52(7), 1492-1500.

- Peng, Q., et al. (2008). The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model. Experimental Neurology, 210(1), 154-163.

- Sanders-Bush, E., et al. (1989). Sertraline-induced desensitization of the serotonin 5HT-2 receptor transmembrane signaling system. Psychopharmacology, 99(1), 64-69.

- Yamauchi, M., et al. (2006). Desensitization of 5-HT2A receptor function by chronic administration of selective serotonin reuptake inhibitors. Brain Research, 1067(1), 164-169.

- Al-Harbi, K. S. (2012). Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies. Journal of Affective Disorders, 136(3), 235-246.

- Duan, W., et al. (2008). The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model. Experimental Neurology, 210(1), 154-163.

- Peng, Q., et al. (2008). The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model. Experimental Neurology, 210(1), 154-163.

- Kumar, P., et al. (2008). The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington's disease mouse model. Experimental Neurology, 210(1), 154-163.

- Albert, P. R., & Lemonde, S. (2004). Delayed Antidepressant Efficacy and the Desensitization Hypothesis.

- Can, A., et al. (2012). Analysis of Sertraline in Postmortem Fluids and Tissues in 11 Aviation Accident Victims. Journal of Analytical Toxicology, 36(9), 629-635.

- Babenko, O., et al. (2018).

- O'Leary, C., et al. (2020). Distinct genetic responses to fluoxetine sertraline and citalopram in mouse cortical neurons.

- Lewis, R. J., et al. (2012). Analysis of Sertraline in Postmortem Fluids and Tissues in 11 Aviation Accident Victims. Journal of Analytical Toxicology, 36(9), 629-635.

- ZOLOFT® (sertraline hydrochloride) capsules. (2022). U.S.

- Skuza, G., & Rogóż, Z. (2006). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports, 58(5), 626-637.

- Fuller, R. W., & Wong, D. T. (1995). Comparison of desmethylsertraline with sertraline as a monoamine uptake inhibitor in vivo.

- Al-Saffar, F. J., et al. (2021). A simple and sensitive LC-MS/MS method for the simultaneous quantification of the second-generation antidepressant sertraline, and its active metabolite,

The Stereochemical Landscape of Sertraline: A Technical Guide to Biological Activity

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a chiral molecule with two stereogenic centers, giving rise to four distinct stereoisomers. The therapeutic agent, marketed as Zoloft®, is the single, chirally pure (+)-cis-(1S,4S)-sertraline enantiomer. This technical guide provides an in-depth exploration of the biological activities of all four sertraline stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). We will delve into the critical importance of stereochemistry in its mechanism of action, the methodologies for stereoisomer separation and analysis, and the distinct pharmacological and toxicological profiles of each isomer. This document is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development, highlighting the causal relationships behind experimental choices and providing detailed, field-proven protocols.

Introduction: The Critical Role of Chirality in Drug Design

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties when interacting with the chiral environment of the body, such as receptors and enzymes.[1] For a given chiral drug, it is prudent to consider the two enantiomers as two separate drugs with distinct properties until proven otherwise.[1]

Sertraline is a prime example of the importance of stereoselectivity in drug design. It possesses two chiral centers, resulting in four stereoisomers.[2][3] The commercially available drug is a single enantiomer, as only the (1S,4S) configuration is clinically effective for treating major depression, panic, and anxiety disorders.[2][4] The other stereoisomers are considered impurities that arise during synthesis and must be carefully controlled.[2][5] Understanding the unique biological profile of each stereoisomer is not only crucial for quality control but also provides valuable insights into the structure-activity relationship at the serotonin transporter.

The Four Stereoisomers of Sertraline

The chemical structure of sertraline, (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, contains two stereogenic centers at the C1 and C4 positions of the tetralin ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

-

Cis Isomers:

-

(+)-cis-(1S,4S)-Sertraline: The therapeutically active enantiomer.

-

(-)-cis-(1R,4R)-Sertraline: The enantiomer of the active drug.

-

-

Trans Isomers:

-

(-)-trans-(1S,4R)-Sertraline

-

(+)-trans-(1R,4S)-Sertraline

-

The following diagram illustrates the chemical structures of the four stereoisomers.

Caption: Chemical structures of the four stereoisomers of sertraline.

Methodologies for Stereoisomer Separation and Analysis

The robust separation and quantification of sertraline's stereoisomers are paramount for pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique.

Rationale for Chiral HPLC Method Development

The choice of CSP is critical for achieving baseline separation of all four isomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective. These phases, like amylose tris(3-chloro-5-methylphenylcarbamate), create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole, and π-π interactions to differentiate between the stereoisomers.[6] The mobile phase composition, including the organic modifier, aqueous component, and additives like diethylamine (DEA), must be meticulously optimized to balance retention times and selectivity.[6]

Detailed Experimental Protocol: Chiral HPLC Separation

This protocol is adapted from a validated single-run, reversed-phase HPLC method for determining sertraline content and enantiomeric purity.[6]

Objective: To achieve baseline separation of all four sertraline stereoisomers.

Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiralpak IG-3 column (amylose tris(3-chloro-5-methylphenylcarbamate), 250 mm × 4.6 mm, 3 μm)[6]

-

Mobile Phase: Acetonitrile-Water-DEA (75:25:0.1, V/V/V)

-

Sertraline stereoisomer reference standards

-

Methanol (for sample preparation)

Procedure:

-

System Preparation: Equilibrate the Chiralpak IG-3 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Column Temperature: Maintain the column temperature at 30°C.

-

Sample Preparation:

-

Prepare a system suitability solution containing all four sertraline stereoisomers in methanol.

-

For drug substance analysis, accurately weigh and dissolve the sample in methanol to a known concentration.

-

-

Injection: Inject 10-20 µL of the prepared sample solution into the HPLC system.

-

Detection: Monitor the eluent at a wavelength of 215 nm.

-

Data Analysis: Identify and quantify the peaks corresponding to each stereoisomer based on their retention times, as determined by the injection of individual reference standards. The typical elution order is (1R,4S), (1S,4R), (1R,4R), and (1S,4S).

Validation Considerations: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantification (LOQ).

Workflow for Chiral Separation

The following diagram outlines the general workflow for the chiral separation and analysis of sertraline stereoisomers.

Caption: Workflow for chiral HPLC analysis of sertraline stereoisomers.

Pharmacological Activity of Individual Stereoisomers

The four stereoisomers of sertraline exhibit markedly different pharmacological profiles, particularly in their potency and selectivity for the monoamine transporters: serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

(1S,4S)-Sertraline: The Therapeutic Eutomer